Methyl 3-(((((3,4-dimethoxyphenyl)methyl)amino)thioxomethyl)amino)thiophene-2-carboxylate

Description

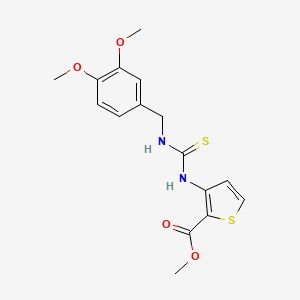

Methyl 3-(((((3,4-dimethoxyphenyl)methyl)amino)thioxomethyl)amino)thiophene-2-carboxylate is a thiophene-2-carboxylate derivative featuring a methyl ester at position 2 of the thiophene ring and a complex substituent at position 3. This substituent comprises a thioamide (NH-CS-NH) linkage connected to a 3,4-dimethoxyphenylmethyl group. The compound's structure combines lipophilic (thioamide, methoxy groups) and hydrogen-bonding (amide-like) moieties, making it a candidate for diverse biological interactions.

Properties

IUPAC Name |

methyl 3-[(3,4-dimethoxyphenyl)methylcarbamothioylamino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-20-12-5-4-10(8-13(12)21-2)9-17-16(23)18-11-6-7-24-14(11)15(19)22-3/h4-8H,9H2,1-3H3,(H2,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNIDHWRXDAKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=S)NC2=C(SC=C2)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(((((3,4-dimethoxyphenyl)methyl)amino)thioxomethyl)amino)thiophene-2-carboxylate), with the CAS number 1024126-56-4 and molecular formula C16H18N2O4S2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O4S2 |

| Molar Mass | 366.46 g/mol |

| CAS Number | 1024126-56-4 |

| Synonyms | Methyl 3-({[(3,4-dimethoxyphenyl)methyl]carbamothioyl}amino)thiophene-2-carboxylate |

Antibacterial Activity

Recent studies have indicated that derivatives of thiophene-based compounds exhibit notable antibacterial properties. For instance, a study on N-Derivatives of methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene) compounds demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy that exceeded traditional antibiotics such as ampicillin . This suggests that this compound may possess similar or enhanced antibacterial properties.

The mechanisms by which thiophene derivatives exert their antibacterial effects often involve interference with bacterial cell wall synthesis and disruption of metabolic pathways. Specifically, compounds with thioamide and thioketone functionalities have been shown to inhibit key enzymes involved in bacterial growth and replication . The presence of the dimethoxyphenyl group in this compound may enhance its lipophilicity, facilitating better membrane penetration and increased bioactivity.

Case Studies

- Study on Antibacterial Efficacy : A recent investigation assessed the antibacterial activity of various thiophene derivatives, including those similar to this compound). The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against strains like Staphylococcus aureus and Escherichia coli .

- Mechanistic Insights : Another study explored the interaction of thiophene derivatives with bacterial ribosomes, revealing that these compounds could inhibit protein synthesis by binding to the ribosomal RNA . This mechanism highlights the potential for developing new antibiotics based on the structure of this compound).

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(((((3,4-dimethoxyphenyl)methyl)amino)thioxomethyl)amino)thiophene-2-carboxylate) has shown promise in medicinal applications due to its potential biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The presence of the thiophene ring is believed to enhance its interaction with biological targets involved in cell proliferation.

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antibacterial and antifungal activities. The thioxomethyl group may play a crucial role in these interactions.

Synthetic Chemistry

The compound serves as a versatile building block for synthesizing other complex molecules. Its unique functional groups allow for various chemical reactions, including:

- Reactions Involving Nucleophilic Substitution : The amino groups can participate in nucleophilic attacks, facilitating the synthesis of analogs with modified biological properties.

- Formation of Thiophene Derivatives : The compound can be utilized to create new thiophene derivatives with enhanced functionalities, expanding the scope of thiophene chemistry.

Biological Studies

The compound's structure makes it suitable for interaction studies with biomolecules:

- Protein Binding Studies : Understanding how this compound interacts with proteins can provide insights into its mechanism of action and therapeutic potential.

- Enzyme Inhibition Assays : Investigating the compound's ability to inhibit specific enzymes can reveal its potential as a drug candidate for various diseases.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Study on Anticancer Activity : A recent study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro, suggesting its potential as an anticancer agent .

- Antimicrobial Activity Evaluation : Another research project evaluated the antimicrobial properties of this compound against various pathogens, revealing notable activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between the target compound and key analogs:

Key Observations :

- The thioamide group in the target compound distinguishes it from carbamates () and amides ().

- This group is common in bioactive molecules (e.g., verapamil analogs in ).

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Melting Points : Thiophene-2-carboxylates with bulky substituents (e.g., tetrahydrobenzo[b]thiophenes in ) exhibit high melting points (213–226°C). The target’s thioamide and aromatic groups may similarly elevate its melting point.

- Lipophilicity : Thioamides (logP ~1.9–2.5) are more lipophilic than carbamates (logP ~1.2–1.8) or amides (logP ~0.5–1.5), favoring passive diffusion across biological membranes .

- Solubility : The methyl ester and methoxy groups may reduce aqueous solubility compared to ethyl esters (e.g., ).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(((((3,4-dimethoxyphenyl)methyl)amino)thioxomethyl)amino)thiophene-2-carboxylate, and what reaction conditions are typically employed?

- Methodology : The compound can be synthesized via multi-step reactions involving thiophene-2-carboxylic acid derivatives. For example:

- Step 1 : Condensation of thiophene-2-carboxylate intermediates with chloroacetyl chloride in dichloromethane using triethylamine as a catalyst (similar to methods in ).

- Step 2 : Reaction with 3,4-dimethoxyphenylmethylamine in the presence of coupling agents like carbodiimides.

- Critical Parameters : Solvent choice (e.g., dichloromethane or dioxane), temperature control (reflux conditions), and stoichiometric ratios (e.g., 1.2 equivalents of anhydrides as in ).

- References : .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodology :

- 1H/13C NMR : Look for signals corresponding to the thiophene ring (δ 6.5–7.5 ppm for protons), ester carbonyl (δ ~165–170 ppm for carbons), and dimethoxyphenyl groups (δ ~3.8 ppm for OCH3 protons) ( ).

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester), ~1250 cm⁻¹ (C-O ester), and ~3300 cm⁻¹ (N-H stretches) ( ).

- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., [M+1]+ = 460.1 in ).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if dust formation occurs ( ).

- Spill Management : Absorb with inert material (e.g., vermiculite), avoid water to prevent contamination, and dispose as hazardous waste ( ).

- Storage : Store in a cool, dry place away from incompatible reagents (e.g., strong oxidizers) ( ).

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound when scaling up reactions?

- Methodology :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates ().

- Catalyst Screening : Test alternatives to triethylamine, such as DMAP or pyridine derivatives, to enhance acylation efficiency ( ).

- Purification Strategies : Use gradient elution in reverse-phase HPLC (e.g., methanol-water gradients) for higher purity ( ).

- Scale-Up Considerations : Maintain inert atmospheres (N2/Ar) to prevent oxidation during reflux ( ).

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

- Methodology :

- Comparative Structural Analysis : Use X-ray crystallography or DFT calculations to verify stereochemical consistency (e.g., sulfamoyl group orientation in vs. antimicrotubule activity in ).

- Dose-Response Studies : Replicate assays under standardized conditions (e.g., IC50 measurements with controlled cell lines) to isolate variable effects ( ).

- Meta-Analysis : Cross-reference bioactivity datasets from PubChem, DSSTox, and peer-reviewed studies to identify outliers ().

Q. How can researchers evaluate the structure-activity relationship (SAR) of derivatives of this compound?

- Methodology :

- Functional Group Modifications : Synthesize analogs with variations in the dimethoxyphenyl or thioxomethyl groups (e.g., replacing methoxy with nitro groups) and test for activity shifts ().

- Biological Assays : Conduct enzyme inhibition (e.g., tubulin polymerization in ) or antioxidant assays (e.g., DPPH radical scavenging in ) to correlate structural changes with efficacy.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins ().

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Methodology :

- Cross-Validation : Compare NMR/IR/MS data across multiple sources (e.g., PubChem vs. CAS Common Chemistry in ).

- Experimental Replication : Repeat synthesis and characterization under documented conditions to verify reproducibility ( ).

- Error Source Identification : Check for solvent impurities (e.g., residual DMSO in NMR samples) or instrument calibration issues ( ).

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.